molecular formula C13H14O2 B3186691 2-Cyclopentylidene-2-phenylacetic acid CAS No. 126497-27-6

2-Cyclopentylidene-2-phenylacetic acid

Cat. No. B3186691
CAS RN: 126497-27-6
M. Wt: 202.25 g/mol
InChI Key: FVUTUWDXGPHSDO-UHFFFAOYSA-N
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Description

2-Cyclopentylidene-2-phenylacetic Acid is an impurity of Glycopyrrolate, which is an anticholinergic agent with antispasmodic activity used to treat gastrointestinal conditions .


Synthesis Analysis

The synthesis of 2-Cyclopentylidene-2-phenylacetic acid is related to the production of cyclopentolate hydrochloride, an intermediate in the pharmaceutical industry . The method can effectively separate two main related substances, namely phenylacetic acid and 2-cyclopentylidene-2-phenylacetic acid .


Molecular Structure Analysis

The molecular formula of 2-Cyclopentylidene-2-phenylacetic acid is C13H14O2 . The molecular weight is 202.25 g/mol .


Chemical Reactions Analysis

Phenylacetic acid, a related compound, undergoes ketonic decarboxylation to form ketones. It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .


Physical And Chemical Properties Analysis

The melting point of 2-Cyclopentylidene-2-phenylacetic acid is 138-142 °C. The predicted boiling point is 358.1±11.0 °C, and the predicted density is 1.182±0.06 g/cm3. The predicted pKa value is 4.25±0.41 .

Scientific Research Applications

Glycopyrrolate Impurity

“2-Cyclopentylidene-2-phenylacetic Acid” is known to be a glycopyrrolate impurity . Glycopyrrolate is a medication of the muscarinic anticholinergic group that is often used to treat chronic obstructive pulmonary disease (COPD) and drooling. As an impurity in the production of this drug, understanding and controlling the levels of “2-Cyclopentylidene-2-phenylacetic Acid” is crucial for ensuring the safety and efficacy of the medication.

Versatile Building Block in Synthesis

This compound acts as a versatile building block in the synthesis of pharmaceuticals. Its unique structural features make it a valuable component in the creation of a wide range of drugs, contributing to their stability, efficacy, and safety.

Agrochemicals Production

In addition to pharmaceuticals, “2-Cyclopentylidene-2-phenylacetic Acid” is also used in the synthesis of agrochemicals. These chemicals, which include pesticides, herbicides, and fertilizers, play a vital role in modern agriculture, helping to protect crops and increase yields.

Organic Electronics Materials

The compound is used in the production of materials for organic electronics. Organic electronics represent a rapidly growing field of research, with potential applications in flexible displays, solar cells, and other advanced technologies.

Industrial Research

In industrial research, “2-Cyclopentylidene-2-phenylacetic Acid” finds applications in manufacturing processes, particularly in improving product quality and efficiency. Its use as a chemical intermediate in the synthesis of various compounds can enhance the overall production process.

Chemical Intermediate

As a chemical intermediate, “2-Cyclopentylidene-2-phenylacetic Acid” is used in the synthesis of a wide range of other compounds. This makes it a valuable tool in research and development, enabling the creation of new materials and substances.

Safety and Hazards

The safety data sheet for Phenylacetic acid, a related compound, indicates that it causes serious eye irritation. Precautionary measures include wearing eye protection and avoiding release to the environment .

properties

IUPAC Name

2-cyclopentylidene-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUTUWDXGPHSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C2=CC=CC=C2)C(=O)O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentylidene-2-phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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